molecular formula C4H6F3NO2 B12326178 Methyl 3,3,3-trifluoroalaninate

Methyl 3,3,3-trifluoroalaninate

Cat. No.: B12326178
M. Wt: 157.09 g/mol
InChI Key: MPSBBPUJPYCDGC-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,3,3-trifluoroalaninate is a chemical compound with the molecular formula C4H6F3NO2. It is a methyl ester derivative of 3,3,3-trifluoroalanine, an amino acid analog where the hydrogen atoms of the methyl group are replaced by fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for methyl 3,3,3-trifluoroalaninate typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoroalaninate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3,3,3-trifluoroalaninate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoroalaninate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to enzymes and receptors. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoroalanine: The parent amino acid of methyl 3,3,3-trifluoroalaninate.

    Ethyl 3,3,3-trifluoroalaninate: An ethyl ester analog with similar properties.

    3,3,3-Trifluoropropanoic acid: A related compound with a carboxylic acid functional group.

Uniqueness

This compound is unique due to its specific ester functional group, which can influence its reactivity and solubility compared to other similar compounds. The presence of fluorine atoms also imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

methyl (2R)-2-amino-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c1-10-3(9)2(8)4(5,6)7/h2H,8H2,1H3/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSBBPUJPYCDGC-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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